molecular formula C21H26N4O3S B2702523 N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1428380-09-9

N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B2702523
CAS No.: 1428380-09-9
M. Wt: 414.52
InChI Key: JFGWVJQDJHHQNN-UHFFFAOYSA-N
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Description

N'-(3-Acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a synthetic organic compound featuring a central ethanediamide scaffold linked to two distinct aromatic moieties: a 3-acetamidophenyl group and a piperidine ring substituted with a thiophen-2-yl group. The compound’s synthesis likely involves multi-step reactions, including piperidine alkylation and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-15(26)23-17-4-2-5-18(14-17)24-21(28)20(27)22-9-12-25-10-7-16(8-11-25)19-6-3-13-29-19/h2-6,13-14,16H,7-12H2,1H3,(H,22,27)(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWVJQDJHHQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide, a compound of interest in medicinal chemistry, has garnered attention for its potential therapeutic applications. This article aims to detail its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An acetamidophenyl group.
  • A thiophen-2-yl piperidine moiety.
  • Ethanediamide linkage.

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds featuring thiophene and piperidine structures. For instance, derivatives with these moieties have shown significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical)5.6
Compound BMCF-7 (Breast)12.4
Compound CA549 (Lung)8.9

Anti-Tubercular Activity

In a related study focusing on anti-tubercular agents, compounds structurally similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant anti-tubercular activity .

Table 2: Anti-Tubercular Activity of Related Compounds

CompoundMycobacterium StrainIC50 (µM)Reference
Compound DH37Ra1.35
Compound EH37Ra2.18

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Signaling : The presence of the thiophene moiety may interfere with signaling pathways critical for tumor growth.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

A recent case study explored the efficacy of a compound closely related to this compound in a preclinical model of lung cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Scientific Research Applications

Biological Activities

Research indicates that N'-(3-acetamidophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide exhibits several promising biological activities:

1. Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

2. Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal its potential against various cancer cell lines. Compounds with similar structures have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

3. Enzyme Inhibition
The compound may function as an inhibitor of critical enzymes involved in metabolic pathways related to disease progression. For example, it has been suggested that compounds with similar motifs can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .

Case Studies

Several studies highlight the therapeutic potential of compounds similar to this compound:

Case Study 1: Anticancer Properties
A study evaluated a series of piperidine derivatives for their anticancer properties against various cell lines. The results indicated that specific modifications to the piperidine structure enhanced cytotoxicity against breast cancer cells .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiophene-containing compounds. The study demonstrated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The ethanediamide backbone distinguishes this compound from other amide-based derivatives. Key structural comparisons include:

Table 1: Structural Comparison of Ethanediamide Derivatives and Analogues
Compound Name Core Structure Key Substituents Notable Features
Target Compound Ethanediamide 3-Acetamidophenyl, 4-(thiophen-2-yl)piperidine Combines aromatic acetamide and thiophene-modified piperidine for dual binding.
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Ethanediamide 2,4-Dimethoxyphenylmethyl, pyridinylethyl Polar substituents enhance solubility; used as a flavoring agent.
t-Butyl-3-(3-(4-(3-Acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (31) Tetrahydropyrimidine 3-Acetamidophenyl, 3,4-difluorophenyl, methoxymethyl Fluorine atoms increase metabolic stability; used in bioactive studies.
Halopemide (HLP) Benzamide 5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl, 4-fluorobenzamide PLD inhibitor; benzimidazolone enhances target affinity.

Spectroscopic and Physicochemical Properties

  • Target Compound : Expected ¹H NMR signals include δ 8.2 (s, NH), δ 7.5–6.8 (aromatic protons from phenyl and thiophene), and δ 3.8–2.5 (piperidine and ethylene protons) .
  • N-(3-Acetyl-2-thienyl)-2-bromoacetamide () : Displays distinct ¹⁵N NMR shifts at δ −265.2 (amide nitrogen) and δ −172.8 (acetyl nitrogen), highlighting electronic effects of thiophene substitution .
  • Compound 33 () : HRMS confirms molecular ion [M+H]⁺ at m/z 947.4091, aligning with its complex substituents .

Q & A

Q. Key Optimization Factors :

  • Temperature control during coupling (0–25°C to minimize side reactions).
  • Stoichiometric ratios (1:1.2 for amine:acid to drive reaction completion).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) .

What spectroscopic and analytical techniques are essential for structural confirmation?

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify acetamide (δ ~2.0 ppm for CH₃), thiophene (δ ~6.8–7.5 ppm), and piperidine protons (δ ~1.5–3.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidinyl-ethyl chain .

Mass Spectrometry :

  • HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolve stereochemistry of the piperidine ring and ethanediamide linkage .

Validation : Cross-reference with PubChem data for analogous thiophene-piperidine derivatives .

How can computational methods enhance reaction design and mechanistic understanding?

Q. Advanced Research Focus

Reaction Path Prediction :

  • Use density functional theory (DFT) to model transition states in Suzuki-Miyaura coupling, identifying energy barriers and optimal ligand-catalyst pairs .

Solvent Effects :

  • COSMO-RS simulations to predict solvent polarity impacts on amidation kinetics .

Docking Studies :

  • AutoDock Vina to explore binding affinity with biological targets (e.g., kinases or GPCRs) linked to thiophene-piperidine pharmacophores .

Case Study : Quantum mechanical/molecular mechanical (QM/MM) simulations of amidation intermediates reduced trial-and-error synthesis by 40% in analogous compounds .

How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Advanced Research Focus
Methodological Strategies :

Dose-Response Profiling :

  • Conduct assays across a wide concentration range (nM–µM) to identify off-target effects .

Target Validation :

  • CRISPR-Cas9 knockout of suspected targets (e.g., COX-2 for anti-inflammatory activity) in cell lines .

Pathway Analysis :

  • RNA sequencing to compare gene expression profiles in treated vs. untreated cells, highlighting pathway-specific effects .

Example : In PubChem data, thiophene derivatives showed conflicting IC₅₀ values due to assay variability (e.g., cell permeability differences in MTT vs. ATP-based assays) .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

Structural Modifications :

  • Introduce hydrophilic groups (e.g., sulfoxide via oxidation of the thiophene ring) .

Formulation :

  • Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Prodrug Design :

  • Mask the acetamide group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .

Data-Driven Approach : LogP reduction from 3.2 to 1.8 via carboxylate salt formation improved bioavailability in rodent models for similar compounds .

How can researchers validate the compound’s metabolic stability in preclinical models?

Q. Advanced Research Focus

In Vitro Assays :

  • Liver microsome incubation (human/rat) with LC-MS/MS to track metabolite formation .

Isotope Labeling :

  • Synthesize a ¹⁴C-labeled analog to quantify excretion pathways .

CYP Inhibition Screening :

  • Fluorescence-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Critical Parameters :

  • pH and temperature stability in simulated gastric fluid (pH 1.2–6.8) .

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